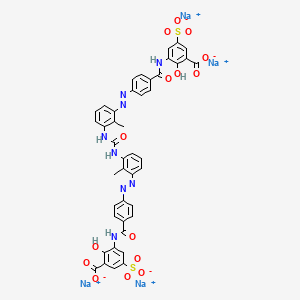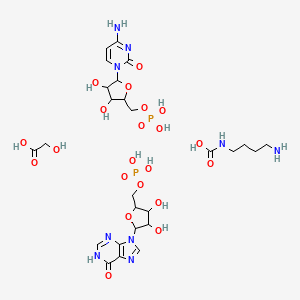
5-Hydroxyquinoline-8-carbonitrile
Descripción general
Descripción
5-Hydroxyquinoline-8-carbonitrile is a derivative of 8-Hydroxyquinoline (8-HQ), a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
“5-Hydroxyquinoline-8-carbonitrile” and its derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The hydroxyquinoline moiety is known to interfere with the microbial DNA synthesis, thereby inhibiting growth and proliferation .
Anticancer Agents
Research has indicated that hydroxyquinoline derivatives can act as potent anticancer agents. They work by inducing apoptosis in cancer cells and inhibiting cell proliferation. Their ability to chelate metals can also disrupt metalloprotein functions that are vital for cancer cell survival .
Neuroprotective Agents
These compounds have been explored for their neuroprotective effects, particularly as iron-chelators. By binding to excess iron in the brain, they can prevent oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer’s .
Enzyme Inhibition
“5-Hydroxyquinoline-8-carbonitrile” derivatives have been found to inhibit 2OG-dependent enzymes. These enzymes are involved in various biological processes, including DNA and histone demethylation, which are crucial for epigenetic regulation. Inhibitors of these enzymes can have therapeutic applications in diseases where epigenetic modifications play a role .
Antifungal Applications
The antifungal activity of hydroxyquinoline derivatives is another area of interest. They have been used to develop treatments for fungal infections, leveraging their ability to disrupt fungal cell wall synthesis and function .
Antiviral Properties
Studies have shown that hydroxyquinoline compounds can exhibit antiviral properties. They can inhibit the replication of certain viruses, making them potential candidates for the development of antiviral drugs .
Direcciones Futuras
Given the wide range of biological activities exhibited by 8-Hydroxyquinoline derivatives, there is considerable interest in further exploring these compounds for therapeutic applications . Future research could focus on the synthesis of novel derivatives, including 5-Hydroxyquinoline-8-carbonitrile, and the investigation of their biological activities and medicinal applications .
Mecanismo De Acción
Propiedades
IUPAC Name |
5-hydroxyquinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-3-4-9(13)8-2-1-5-12-10(7)8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAGWFVSIHNGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720978 | |
| Record name | 5-Oxo-1,5-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoline-8-carbonitrile | |
CAS RN |
936345-80-1 | |
| Record name | 5-Oxo-1,5-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3-(1-Naphthalenyl)phenyl]-anthracene](/img/structure/B1497345.png)
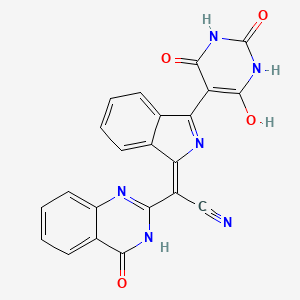

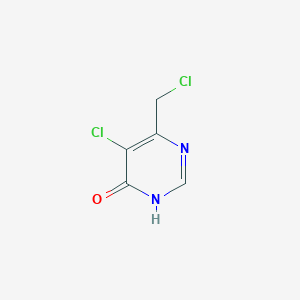
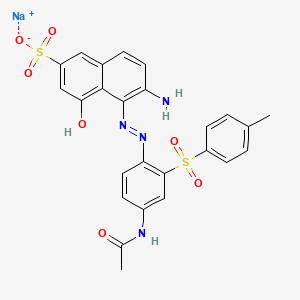
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)-, disodium salt](/img/structure/B1497356.png)
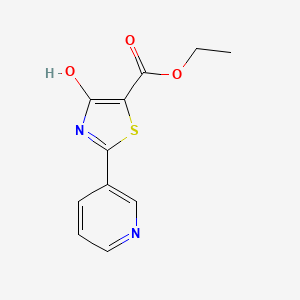
![2-amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497374.png)
![8,11-Dichloro-5H-dibenzo[B,E][1,4]diazepine](/img/structure/B1497376.png)

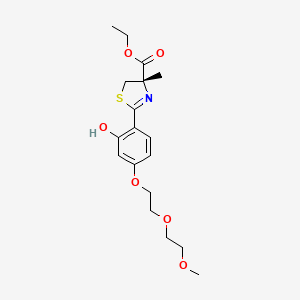
![4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine](/img/structure/B1497390.png)
